

centanafadine real-world evidence studies effectiveness clinical practice

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Centanafadine

CAS No.: 924012-43-1

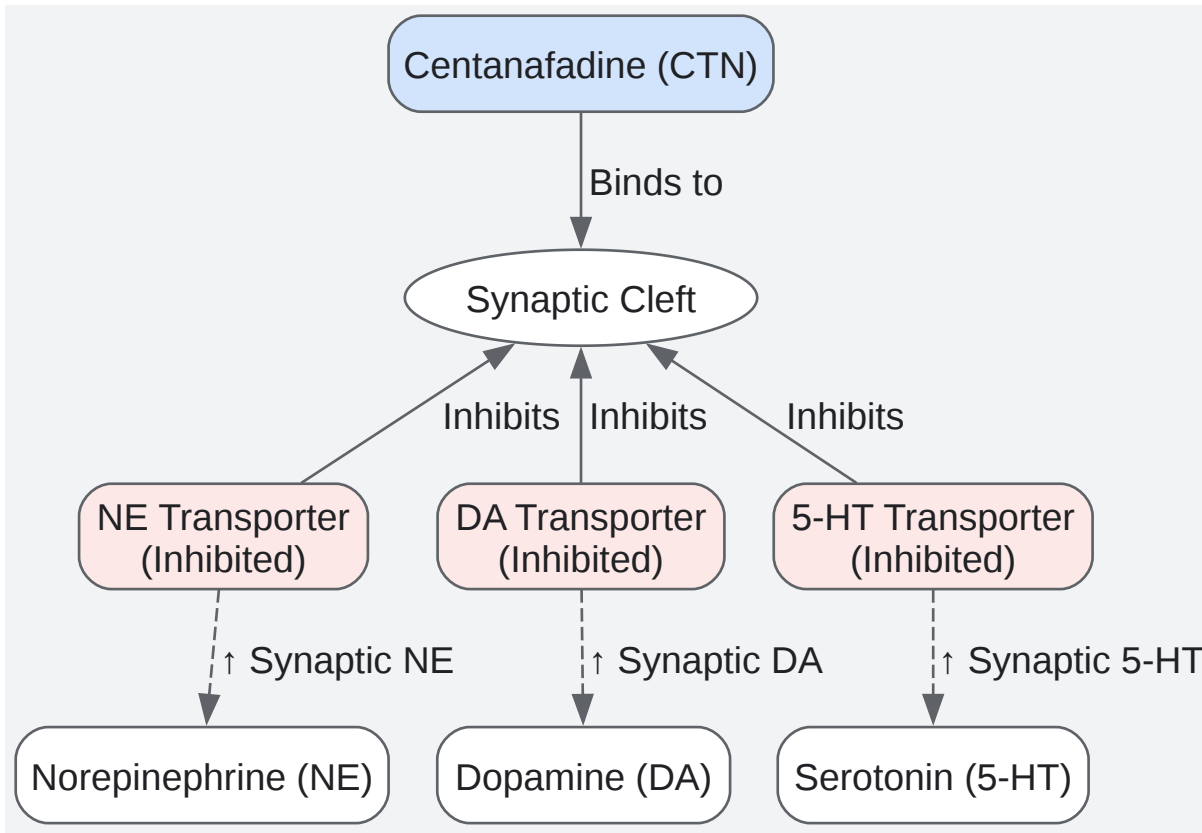
Cat. No.: S651680

[Get Quote](#)

Pharmacological Profile & Mechanism of Action

Centanafadine is a novel **norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)**, making it a first-in-class investigational treatment for ADHD [1]. Its strongest affinity is for the norepinephrine transporter, followed by dopamine and serotonin [2].

The diagram below illustrates its proposed mechanism of action.



[Click to download full resolution via product page](#)

Comparative Long-Term Efficacy and Safety (up to 52 Weeks)

The following tables summarize the results of an indirect comparison that matched patient characteristics from a 52-week **centanafadine** trial with published data from trials of other common ADHD medications [3].

Efficacy Comparison: Change in ADHD Symptom Scores *The efficacy was measured by the mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) or ADHD Rating Scale (ADHD-RS) score.*

Medication	Performance vs. Centanafadine	Statistical Significance
Lisdexamfetamine	6.15-point greater score reduction	p < 0.05 (Significantly more effective)

Medication	Performance vs. Centanafadine	Statistical Significance
Methylphenidate	1.75-point greater score reduction	p = 0.13 (No significant difference)
Atomoxetine	1.60-point greater score reduction	p = 0.21 (No significant difference)

Safety Comparison: Risk Differences in Common Adverse Events Positive values indicate a higher risk with the comparator drug. All listed differences were statistically significant ($p < 0.05$).

Comparator Drug	Adverse Event	Risk Difference (Percentage Points)
Lisdexamfetamine	Insomnia Dry Mouth Upper Respiratory Tract Infection	+12.47 +12.33 +18.75
Methylphenidate	Decreased Appetite Headache Insomnia	+20.25 +18.53 +12.65
Atomoxetine	Nausea Dry Mouth Fatigue	+26.18 +25.07 +13.95

Key Clinical Trial Evidence for Centanafadine

The comparative data is supported by robust clinical trial programs. Key findings are summarized below.

Short-Term Efficacy (6-Week Pivotal Trials)

- In two Phase 3 randomized controlled trials, both 200 mg/day and 400 mg/day doses of **centanafadine** sustained-release (SR) demonstrated **statistically significant superiority over placebo** in reducing the AISRS total score at day 42 [4].
- Effect sizes versus placebo were generally in the range of -0.24 to -0.40, which is lower than what is typically reported for stimulants but similar to other non-stimulants [4].

Long-Term Safety and Exploratory Efficacy (52-Week Open-Label Study)

- A 52-week open-label study demonstrated that **centanafadine** SR 400 mg/day was safe and well-tolerated [1].
- The most common treatment-emergent adverse events were **insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%)**, which were mostly mild or moderate in severity [1].
- Exploratory efficacy data showed that AISRS total scores improved by up to 57% from baseline, suggesting sustained symptom control [1].

Key Takeaways for Clinical Practice and Research

- **Novel Mechanism:** As a triple reuptake inhibitor, **centanafadine** offers a unique pharmacological profile that may be particularly relevant for patients with comorbid emotional dysregulation, though this requires further study [2].
- **Favorable Safety Profile:** The MAIC analysis suggests **centanafadine** has a **significantly lower incidence of several common stimulant and non-stimulant side effects**, such as decreased appetite, insomnia, and gastrointestinal issues, over the long term [3].
- **Efficacy Positioning:** Its efficacy appears to be **lower than that of lisdexamfetamine** but is **not significantly different from methylphenidate or atomoxetine** in matched populations [3]. This positions it as a viable non-stimulant or alternative stimulant option.
- **Practical Consideration:** **Centanafadine**'s sustained-release formulation is administered twice daily, with a relatively short titration to a therapeutic dose within one week [4] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. 52-Week Open-Label Safety and Tolerability Study of ... [pmc.ncbi.nlm.nih.gov]
2. Centanafadine: A Novel Triple Reuptake Inhibitor for the ... [mgpsychnews.org]
3. A matching-adjusted indirect comparison of centanafadine ... [pmc.ncbi.nlm.nih.gov]
4. Efficacy, Safety, and Tolerability of Centanafadine ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [centanafadine real-world evidence studies effectiveness clinical practice]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b651680#centanafadine-real-world-evidence-studies-effectiveness-clinical-practice>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com